(5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a diazinane trione core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diazinane trione core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the amino alcohol moiety: This step involves nucleophilic substitution reactions to introduce the {[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino} group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
Diazinane derivatives: Compounds with a similar diazinane core structure.
Uniqueness
What sets (5Z)-1-(4-CHLOROPHENYL)-5-({[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminomethyl]-6-hydroxypyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O6/c16-9-1-3-10(4-2-9)19-13(24)11(12(23)18-14(19)25)5-17-15(6-20,7-21)8-22/h1-5,20-22,24H,6-8H2,(H,18,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRSMSCFXZFIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=NC(CO)(CO)CO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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